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Compound of Interest |

Compound Name: Propane-1,3-diyl dipropiolate
Cat. No.: B11761623
Get Quote

Executive Summary & Molecular Architecture

Propane-1,3-diyl dipropiolate (often abbreviated as C3A, C3EA, or 1b) is a bifunctional ester
derived from the condensation of 1,3-propanediol and propiolic acid. It serves as a high-utility
“click" chemistry crosslinker, enabling the synthesis of stereoregular poly(thioether ester)s and
degradable hydrogels. Its terminal alkyne moieties are highly reactive toward thiols (thiol-yne)
and azides (CuAAC), making accurate spectroscopic validation essential for stoichiometric
control in polymerization.

Molecular Identity

Property Detail

IUPAC Name Propane-1,3-diyl dipropiolate

1,3-Propanediol dipropiolate; 1,3-
Common Names ) )
Bis(propioloyloxy)propane

Molecular Formula

Molecular Weight 180.16 g/mol

Structure
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Synthesis & Experimental Workflow

To ensure the integrity of the spectroscopic data presented, the compound is typically
synthesized via acid-catalyzed esterification or Steglich coupling. The following workflow
outlines the critical path from raw materials to analytical validation.

Synthesis Pathway (Graphviz)
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Figure 1: Synthetic workflow for Propane-1,3-diyl dipropiolate involving acid-catalyzed
esterification and downstream purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for validating the purity of the dipropiolate monomer. The absence
of broad polymer peaks and the precise integration of the alkyne proton against the methylene
backbone are critical quality attributes (CQAS).

NMR Data (500 MHz, )

The spectrum is characterized by a diagnostic singlet for the terminal alkyne and a triplet for
the ester-adjacent methylene groups.
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propane linker

Mechanistic Insight:

o The alkyne proton at 2.95 ppm is a sharp singlet. If this peak appears as a doublet or
multiplet, it indicates incomplete esterification or contamination with acrylic derivatives
(reduction products).

o The central methylene at 2.10 ppm serves as an internal reference for integration; the ratio
of Alkyne:Central

must be strictly 1:1 (experimentally 2:2).

NMR Data (125 MHz, )

The carbon spectrum confirms the symmetry of the molecule.
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Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint” validation, particularly useful for monitoring
the disappearance of the alkyne stretch during polymerization reactions.

Wavenumber (

Intensity Assignment Diagnostic Value
)
Diagnostic for terminal
3280 - 3300 Strong, Sharp Stretch alkyne. Disappears
upon click reaction.
2120 - 2130 Medi sh Confirms triple bond
- edium, Shar
P Stretch integrity.
1715 - 1795 st Conjugated ester
- ron
I Stretch carbonyl.
1240 - 1260 Strong Stretch Ester linkage.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and structural connectivity. The
fragmentation pattern is dominated by the stability of the propiolyl cation and the propane-diol
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backbone.

Fragmentation Pathway (Graphviz)
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Figure 2: Proposed electron ionization (El) fragmentation pathway for Propane-1,3-diyl
dipropiolate.

Key Fragments:

e m/z 180: Molecular lon (
).

e m/z 53: Propiolyl cation (

), characteristic of propiolate esters.

e m/z 70: Propiolic acid radical cation (often seen in rearrangement).

Experimental Protocols
Protocol 1: Acquisition of NMR[5]
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e Sample Preparation: Dissolve 10-15 mg of purified Propane-1,3-diyl dipropiolate in 0.6 mL
of

(99.8% D, with 0.03% TMS).

e Instrument Settings:
o Frequency: 400 MHz or higher.[1][2]
o Pulse Angle: 30° or 90°.
o Relaxation Delay (

):

seconds (essential for accurate integration of the alkyne proton which can have long

)

o Scans: 16 - 64.

e Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase
manually. Baseline correct using a polynomial fit.

o Referencing: Calibrate the residual

peak to 7.26 ppm.

Protocol 2: Quality Control Criteria

Before using the monomer in step-growth polymerization, verify:

e Purity > 98%: No visible peaks at 6.0-6.5 ppm (acrylate impurities from partial reduction or
isomerization).

o Water Content: No broad singlet at 1.56 ppm (water in

), as water interferes with base-catalyzed thiol-yne coupling.
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o Stoichiometry: The integral ratio of the triplet at 4.32 ppm to the singlet at 2.95 ppm must be
exactly 2:1 (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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